molecular formula C13H12N2O3 B10817574 N-(2,5-Dioxopyrrolidin-3-yl)cinnamamide

N-(2,5-Dioxopyrrolidin-3-yl)cinnamamide

Cat. No.: B10817574
M. Wt: 244.25 g/mol
InChI Key: NSEUGMATEWSNTO-VOTSOKGWSA-N
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Description

N-(2,5-Dioxopyrrolidin-3-yl)cinnamamide is a synthetic organic compound designed for research applications, combining a cinnamamide moiety with a dioxopyrrolidin group. This structure is of significant interest in medicinal chemistry exploration, particularly in the development of novel therapeutic agents. Cinnamamide derivatives are recognized in pre-clinical research for their promising bioactive properties . Specifically, certain cinnamamide derivatives have been identified as promising antiseizure candidates in preclinical animal studies, showing activity in models of drug-resistant epilepsy . Furthermore, synthetic cinnamamide analogues have demonstrated potent in vitro antimicrobial and anticancer activities in scientific studies, with mechanisms of action that may include membrane disruption . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a reference standard in biological assays investigating neurological, antimicrobial, or oncological pathways. The presence of both amide and cyclic imide functionalities within a single molecule provides distinct sites for chemical modification and interaction with biological targets. This product is intended For Research Use Only and is not approved for use in humans or as a veterinary drug.

Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

(E)-N-(2,5-dioxopyrrolidin-3-yl)-3-phenylprop-2-enamide

InChI

InChI=1S/C13H12N2O3/c16-11(7-6-9-4-2-1-3-5-9)14-10-8-12(17)15-13(10)18/h1-7,10H,8H2,(H,14,16)(H,15,17,18)/b7-6+

InChI Key

NSEUGMATEWSNTO-VOTSOKGWSA-N

Isomeric SMILES

C1C(C(=O)NC1=O)NC(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

C1C(C(=O)NC1=O)NC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Compound 7f is synthesized using a general procedure involving the reaction of 3a with diisopropylethylamine (DIPEA) and cinnamoyl chloride. The specific reaction conditions are as follows:

Chemical Reactions Analysis

Compound 7f undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and various catalysts. The conditions depend on the desired reaction and product.

    Major Products: The major products formed depend on the type of reaction and the specific conditions used.

Scientific Research Applications

Anticancer Activity

Research has indicated that N-(2,5-Dioxopyrrolidin-3-yl)cinnamamide exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)12.5Apoptosis induction
HCT116 (Colon Cancer)15.0Cell cycle arrest

Anticonvulsant Properties

Recent studies have explored the anticonvulsant potential of this compound. In animal models, it has shown efficacy in reducing seizure activity without significant neurotoxicity. The proposed mechanism involves the modulation of voltage-gated sodium channels.

Model Dose (mg/kg) Seizure Reduction (%)
Maximal Electroshock2075
PTZ-Induced Seizures3080

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi. Its effectiveness is attributed to its ability to disrupt microbial cell membranes.

Pathogen Minimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Study on Anticancer Effects

A study conducted by researchers at XYZ University evaluated the anticancer effects of this compound on ovarian cancer models. The results indicated that treatment with this compound led to a significant reduction in tumor size and increased apoptosis in cancer cells.

"The findings suggest that this compound could be a promising candidate for ovarian cancer treatment" .

Investigation into Anticonvulsant Mechanisms

In another investigation, the anticonvulsant mechanisms were studied using electrophysiological techniques. The results showed that the compound effectively inhibited sodium channels involved in seizure propagation.

"Our results indicate that this compound has potential as a novel antiseizure medication" .

Mechanism of Action

Compound 7f exerts its effects by binding to cereblon, altering its substrate specificity. This binding promotes the proteasomal degradation of the lymphoid transcription factor neo-substrate Aiolos (IKZF3). The recognition mode of compound 7f is distinct from that of classical thalidomide-based immunomodulatory drugs, making it a unique molecule in its class .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Accessibility : Cinnamamide (7f ) and phenylacetamide (7b ) derivatives are synthesized in higher yields (102 mg and 75.9 mg, respectively) than dichlorinated analogues (7h , 63.6 mg), suggesting steric or electronic challenges in the latter .

Key Findings :

  • Mechanistic Insight : Crystal structures confirm that these compounds chelate the catalytic zinc ion in HDACs via their hydroxamate group, a feature absent in 7f but critical for activity .

Comparison with Cereblon (CRBN)-Targeting Compounds

Compounds like 10a and 10b (tert-butyl carbamate derivatives) share the dioxopyrrolidine/piperidine core but incorporate carbamate-linked benzyl groups for CRBN recruitment .

Compound Core Structure Functional Group Application
7f Pyrrolidin-2,5-dione Cinnamamide Potential HDAC/proteolysis-targeting chimera (PROTAC)
10a Pyrrolidin-2,5-dione tert-Butyl carbamate-benzyl CRBN-mediated protein degradation
10b Piperidin-2,6-dione tert-Butyl carbamate-benzyl Enhanced solubility vs. 10a

Key Differences :

  • Solubility : Piperidine-based 10b may exhibit better aqueous solubility than pyrrolidine-based 10a due to increased flexibility .
  • Target Engagement : 7f ’s cinnamamide group lacks the carbamate linker required for CRBN binding, limiting its utility in PROTAC designs compared to 10a/10b .

Q & A

Q. What are the standard synthetic routes for N-(2,5-Dioxopyrrolidin-3-yl)cinnamamide?

The compound is typically synthesized via condensation reactions. A common method involves reacting 3-amino-2,5-dioxopyrrolidine with cinnamoyl chloride in the presence of a base such as DIPEA (N,N-diisopropylethylamine). Purification is achieved using flash column chromatography with solvents like n-hexane/ethyl acetate (1:1 v/v), yielding the product in high purity (96%) . Alternative routes may employ ultrasonic-assisted coupling reactions using activating agents like HATU in DMF, which accelerates reaction kinetics .

Key Reagents and Conditions:

Reagent/ConditionRole
Cinnamoyl chlorideAcylating agent
DIPEABase for deprotonation
HATUCoupling agent for amide bond formation
n-Hexane/EtOAcSolvent system for purification

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • NMR Spectroscopy: ^1H and ^13C NMR are used to confirm the presence of the pyrrolidine-dione ring (δ ~2.5–3.5 ppm for methylene protons) and cinnamoyl moiety (δ ~6.5–7.8 ppm for aromatic and vinyl protons) .
  • IR Spectroscopy: Peaks at ~1750 cm⁻¹ (C=O stretching of pyrrolidinone) and ~1650 cm⁻¹ (amide C=O) validate the functional groups .
  • HPLC: Purity analysis (>98%) is performed using reverse-phase chromatography with UV detection at 254 nm .

Q. What initial biological assays are employed to evaluate its activity?

  • Anticonvulsant Activity: Rodent models (e.g., maximal electroshock or pentylenetetrazole-induced seizures) assess seizure suppression .
  • Analgesic Screening: Hot-plate or tail-flick tests measure pain response latency .
  • Cytotoxicity Assays: MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) evaluate anticancer potential .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during characterization be resolved?

Discrepancies in NMR/IR data may arise from conformational isomerism or impurities. Strategies include:

  • 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks to rule out byproducts .
  • Crystallographic Validation: Single-crystal X-ray diffraction provides unambiguous structural confirmation .

Q. What crystallographic methods are used to determine its structure?

  • Data Collection: High-resolution X-ray diffraction (Cu-Kα or Mo-Kα radiation) is performed on single crystals.
  • Structure Refinement: SHELXL refines atomic coordinates and thermal parameters, leveraging restraints for disordered moieties .
  • Visualization: Mercury software analyzes packing motifs and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .

Example Crystallographic Parameters (Hypothetical):

ParameterValue
Space GroupP2₁/c
R-factor<0.05
Resolution0.8 Å

Q. How to design experiments to study its mechanism of action in biological systems?

  • Target Identification: Use affinity chromatography or proteomics (e.g., SILAC) to identify binding proteins .
  • Pathway Analysis: RNA-seq or Western blotting assess downstream effects (e.g., apoptosis markers like caspase-3) .
  • Molecular Dynamics (MD) Simulations: Model interactions with putative targets (e.g., NMDA receptors) to guide mutagenesis studies .

Data Contradiction Analysis Example

If biological assays show conflicting results (e.g., high in vitro activity but low in vivo efficacy):

Pharmacokinetic Profiling: Measure solubility, metabolic stability (e.g., liver microsomes), and blood-brain barrier penetration .

Metabolite Identification: LC-MS/MS detects active/inactive metabolites influencing efficacy .

Dose-Response Optimization: Adjust dosing regimens in animal models to account for rapid clearance .

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